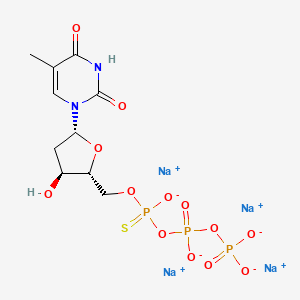
Thymidine-5'-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is a sulfur-containing nucleotide derivative. It is an isomer of thymidine triphosphate, where one of the non-bridging oxygen atoms is replaced by sulfur. This compound is known for its ability to bind to various enzymes and proteins, making it a valuable tool in biochemical and molecular biology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) typically involves the phosphorylation of thymidine with thiophosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the desired isomer.
Industrial Production Methods
Industrial production of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiophosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphates.
Aplicaciones Científicas De Investigación
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies, particularly against HIV.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
Mecanismo De Acción
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) exerts its effects by binding to specific enzymes and proteins involved in nucleotide metabolism. It acts as a competitive inhibitor of deoxynucleoside triphosphate triphosphohydrolase SAMHD1, thereby affecting the cellular levels of deoxynucleoside triphosphates. This inhibition can interfere with viral replication, making it a potential antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine triphosphate (TTP): The parent compound without the sulfur modification.
Thymidine-5’-O-(1-thiotriphosphate),rp-isomer: Another isomer with different stereochemistry.
2’-Deoxythymidine-5’-O-(1-thiotriphosphate): A similar compound with a deoxy modification.
Uniqueness
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is unique due to its sulfur modification, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C10H13N2Na4O13P3S |
|---|---|
Peso molecular |
586.16 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O13P3S.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+,28?;;;;/m0..../s1 |
Clave InChI |
VMENGOUYFQJEIS-ADSYJDMVSA-J |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
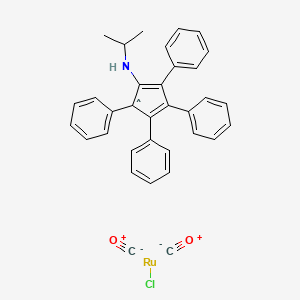

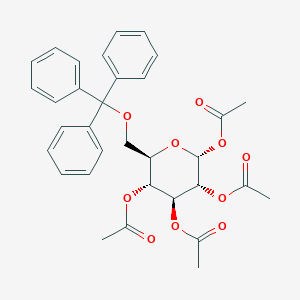
![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
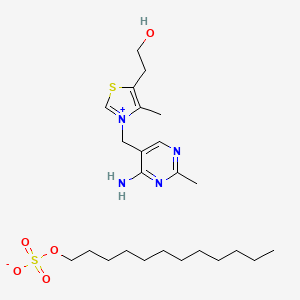
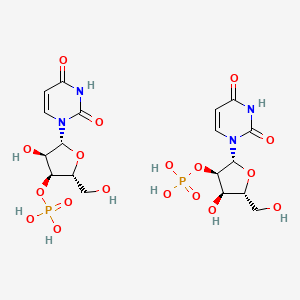
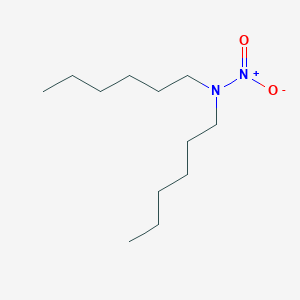
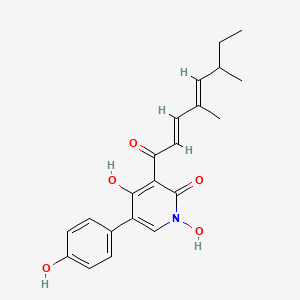
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

